molecular formula C19H20FNO B286582 N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

カタログ番号 B286582
分子量: 297.4 g/mol
InChIキー: JOHHTTHDSVNSRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

作用機序

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide works by selectively inhibiting GABA-AT, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons and modulate the overall balance of neurotransmission. By increasing GABA levels, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can have a variety of effects on behavior and physiology, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it can increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and reduce drug-seeking behavior in animal models. These effects are likely due to the modulation of GABAergic neurotransmission in specific brain regions.

実験室実験の利点と制限

One advantage of using N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans. However, one limitation of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.

将来の方向性

There are a number of potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide. One area of interest is the potential therapeutic applications of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in human neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in epilepsy, anxiety, and addiction. Additionally, there is interest in exploring the effects of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide on other neurotransmitter systems and brain regions, as well as its potential for use in combination with other drugs or therapies. Overall, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide represents a promising target for the development of novel treatments for a variety of neurological and psychiatric disorders.

合成法

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-fluorobenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of benzyl bromide and subsequent deprotection of the resulting benzylated intermediate. This method has been optimized to produce high yields of pure N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide with minimal impurities.

科学的研究の応用

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, preclinical studies have shown that N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in humans with these conditions.

特性

分子式

C19H20FNO

分子量

297.4 g/mol

IUPAC名

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FNO/c20-17-12-6-11-16(13-17)19(22)21-18(15-9-4-5-10-15)14-7-2-1-3-8-14/h1-3,6-8,11-13,15,18H,4-5,9-10H2,(H,21,22)

InChIキー

JOHHTTHDSVNSRL-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

正規SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。